1-(Furan-3-yl)pentane-2,4-diol
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Overview
Description
1-(Furan-3-yl)pentane-2,4-diol, also known as furanodiene, is a natural compound found in a variety of plants, including Rhizoma Curcumae, Rhizoma Zingiberis, and Rhizoma Cyperi. It has been studied extensively for its potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Derivative Compounds from Endophytic Fungus
1-(Furan-3-yl)pentane-2,4-diol and its derivatives are being explored in natural product chemistry. For example, new furan derivatives isolated from the endophytic fungus Coriolopsis sp. J5 show the diverse chemical structures and potential bioactivity of such compounds (Chen et al., 2017).
Fungal Derived Vicinal Diols
Studies on new 2,5-disubstituted furan vicinal diols from the fungus Ceriporia alachuana highlight the role of furan derivatives in fungal metabolites and their potential applications in chemical synthesis (Liu et al., 2017).
Synthesis and Chemical Transformations
Research on the synthesis of furan derivatives includes the preparation of 4-(furan-3'-yl)-1-methylbutyltriphenylphosphonium iodide through reactions with alkyllithium reagents (Dimitriadis & Massy-Westropp, 1984). These studies contribute to our understanding of complex chemical transformations involving furan compounds.
Potential in Dermatological Applications
Pentane-1,5-diol, a related compound, demonstrates potential in dermatology as an absorption enhancer, preservative, and antimicrobial agent (Faergemann et al., 2005). This shows the applicability of diol derivatives in medical formulations.
Catalytic and Synthetic Applications
Furan derivatives are also important in catalytic processes, such as in the synthesis of furan-3-carboxylic esters via palladium iodide catalyzed oxidative carbonylation (Gabriele et al., 2012). These processes are vital for creating high-value chemicals in an efficient manner.
Biological Activity
Studies on anti-2,4-bis(X-phenyl)pentane-2,4-diols indicate that certain furan derivatives possess biological activities, such as antifungal properties (Jiao et al., 2012). This opens up possibilities for their use in pharmaceuticals and agrochemicals.
Green Chemistry and Sustainability
Catalytic cascade conversion of furfural to 1,4-pentanediol showcases the use of furan derivatives in sustainable chemistry and the production of bio-based chemicals (Liu et al., 2018). This represents an important step towards environmentally friendly chemical production.
properties
CAS RN |
53011-73-7 |
---|---|
Product Name |
1-(Furan-3-yl)pentane-2,4-diol |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(furan-3-yl)pentane-2,4-diol |
InChI |
InChI=1S/C9H14O3/c1-7(10)4-9(11)5-8-2-3-12-6-8/h2-3,6-7,9-11H,4-5H2,1H3 |
InChI Key |
VTUSNBRLKKKEAC-UHFFFAOYSA-N |
SMILES |
CC(CC(CC1=COC=C1)O)O |
Canonical SMILES |
CC(CCC(C1=COC=C1)O)O |
synonyms |
1,4-ipomeadiol 1-(3-furyl)-1,4-pentanediol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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